

1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid structure

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Compound of Interest

Compound Name: 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid

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An In-Depth Technical Guide to **1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic Acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid**, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its synthesis, structural characteristics, and strategic applications, grounding the discussion in established chemical principles and field-proven insights.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic and steric properties allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets.[3] Compounds incorporating the pyrazole nucleus are found in numerous FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antipsychotic effects.[3][4][5]

1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No: 175277-11-9) is a key building block within this privileged class of compounds.[6] Its specific substitution pattern—a

bulky, lipophilic tert-butyl group at the N1 position, a methyl group at C3, and a carboxylic acid at C5—offers a unique combination of features for molecular design. The tert-butyl group can enhance metabolic stability and modulate lipophilicity, while the carboxylic acid provides a crucial anchor for hydrogen bonding interactions or a reactive handle for further chemical elaboration into esters, amides, and other functional groups.

Synthesis and Mechanistic Rationale

The construction of the pyrazole ring is most reliably achieved through the cyclocondensation of a 1,3-difunctionalized carbon unit with a hydrazine derivative.^{[1][7]} This classic approach, known as the Knorr pyrazole synthesis, remains the most fundamental and widely used method for creating substituted pyrazoles.^{[8][9]}

Retrosynthetic Analysis and Strategy

The target molecule, **1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid**, can be synthesized by the regioselective condensation of tert-butylhydrazine with a suitable β -dicarbonyl compound. The key precursor required is an ester of 2,4-dioxo-pentanoic acid. The reaction proceeds through the initial formation of a hydrazone intermediate at the more reactive ketone, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The use of tert-butylhydrazine directs the regioselectivity, as the bulky tert-butyl group sterically favors substitution at the less hindered nitrogen atom, leading to the desired N1-substituted isomer.

Detailed Experimental Protocol: Synthesis of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

This protocol describes a validated, two-step process starting from readily available commercial reagents.

Step 1: Synthesis of Ethyl 2,4-dioxopentanoate

- **Reagent Preparation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol (10 mL per gram of sodium) at 0 °C.

- **Claisen Condensation:** To the cooled sodium ethoxide solution, add diethyl oxalate (1.0 eq) dropwise, followed by the slow addition of acetone (1.0 eq).
- **Reaction Execution:** Allow the mixture to warm to room temperature and stir for 12 hours. The formation of a solid precipitate indicates the progress of the reaction.
- **Work-up and Isolation:** Quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2,4-dioxopentanoate, which can be used in the next step without further purification.

Step 2: Cyclocondensation and Hydrolysis

- **Reaction Setup:** In a round-bottom flask, dissolve the crude ethyl 2,4-dioxopentanoate (1.0 eq) in glacial acetic acid.
- **Hydrazine Addition:** Add tert-butylhydrazine hydrochloride (1.05 eq) to the solution. The hydrochloride salt is used for its stability, and the acidic medium facilitates the reaction.
- **Cyclization:** Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The mechanism involves the initial formation of a hydrazone, followed by intramolecular attack of the enamine nitrogen onto the ester carbonyl, and subsequent dehydration to form the aromatic pyrazole ring.
- **Saponification:** After cooling, add a 2M aqueous solution of sodium hydroxide (3.0 eq) and heat the mixture to 80 °C for 2 hours to hydrolyze the ethyl ester to the corresponding carboxylic acid.
- **Isolation and Purification:** Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid. The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven to afford pure **1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid**.

Synthesis Workflow Diagram



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Caption: Knorr synthesis pathway for the target molecule.

Structural Elucidation and Physicochemical Properties

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The data presented below are representative values based on analyses of the target molecule and closely related analogs.^{[10][11]}

Spectroscopic Data Summary

Technique	Parameter	Expected Observation	Interpretation
^1H NMR	Chemical Shift (δ)	~ 1.6 ppm (s, 9H) ~ 2.3 ppm (s, 3H) ~ 6.5 ppm (s, 1H) ~ 13.0 ppm (br s, 1H)	Protons of the tert-butyl group Protons of the C3-methyl group Proton at the C4 position of the pyrazole ring Acidic proton of the carboxylic acid
^{13}C NMR	Chemical Shift (δ)	~ 30 ppm (3C) ~ 14 ppm ~ 62 ppm ~ 110 ppm ~ 142 ppm ~ 155 ppm ~ 165 ppm	Methyl carbons of the tert-butyl group C3-methyl carbon Quaternary carbon of the tert-butyl group C4 carbon of the pyrazole ring C5 carbon of the pyrazole ring C3 carbon of the pyrazole ring Carbonyl carbon of the carboxylic acid
FT-IR	Wavenumber (cm^{-1})	$2500\text{--}3300\text{ cm}^{-1}$ (broad) $\sim 2970\text{ cm}^{-1}$ $\sim 1700\text{ cm}^{-1}$ $\sim 1550\text{ cm}^{-1}$	O-H stretching of the carboxylic acid dimer C-H stretching (aliphatic) C=O stretching of the carboxylic acid C=N/C=C stretching of the pyrazole ring
Mass Spec.	m/z (ESI-)	181.09 $[\text{M-H}]^-$	Deprotonated molecular ion, confirming the

molecular weight of
182.22 g/mol .

Applications in Drug Design and Discovery

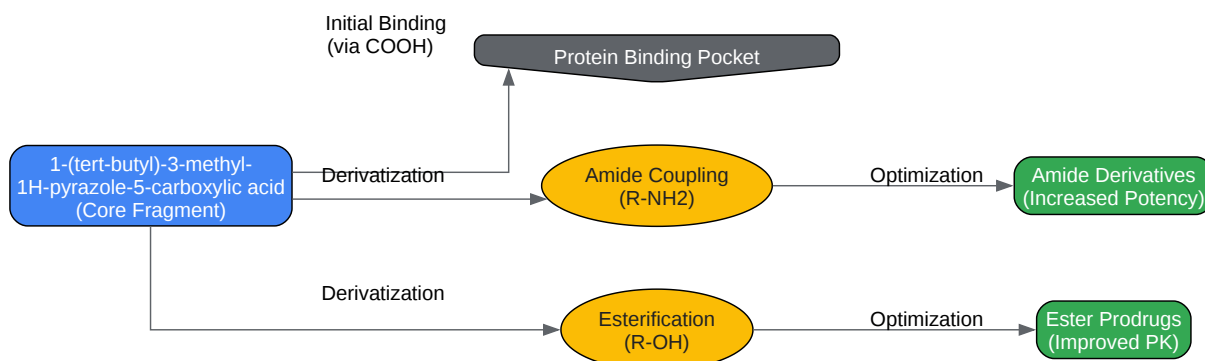
1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid is not merely a chemical entity but a strategic tool for medicinal chemists. Its utility stems from its role as a versatile scaffold and building block.

Role as a Privileged Scaffold

The pyrazole core acts as a bioisostere for other aromatic systems, such as benzene or imidazole, offering improved physicochemical properties like solubility while maintaining key binding interactions.[3] The nitrogen atoms can act as both hydrogen bond donors (N1-H in related structures) and acceptors (N2), allowing for precise orientation within a protein's active site.[3]

Fragment-Based Drug Design (FBDD)

This molecule is an ideal starting point for Fragment-Based Drug Design. The carboxylic acid serves as a primary binding element or an "anchor," often targeting positively charged or polar residues in a binding pocket. The substituted pyrazole core provides a rigid, well-defined vector from which to "grow" the molecule by adding other fragments, systematically exploring the surrounding chemical space to enhance potency and selectivity.



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Caption: Role as a core fragment in drug discovery.

Therapeutic Potential

Derivatives of pyrazole carboxylic acids have been investigated for a multitude of therapeutic targets. For instance, many potent and selective COX-2 inhibitors, such as Celecoxib, feature a central pyrazole ring.[8] The structural motifs present in **1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid** are also found in compounds explored for their antitumor and anti-inflammatory activities.[12] The specific combination of substituents allows for fine-tuning of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it a valuable starting point for developing orally bioavailable drug candidates.

Conclusion

1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid represents a highly valuable and strategically designed building block for modern drug discovery. Its robust and scalable synthesis, combined with the favorable physicochemical properties imparted by its unique substitution pattern, ensures its continued relevance. For researchers and scientists, this molecule is not just a reagent but a gateway to novel chemical matter with significant

therapeutic potential, offering a pre-validated scaffold upon which to build the next generation of targeted medicines.

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